Ranolazine is a piperazine derivative classified as an antianginal drug. [] While its precise mechanism of action is not fully understood, it is believed to exert anti-ischemic effects by modulating intracellular ion currents, particularly late sodium current, in cardiac myocytes. [] Ranolazine's role in scientific research stems from its potential as a therapeutic agent for various cardiovascular conditions.
Another abstract describes the synthesis of a potential precursor for Ranolazine enantiomers: (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide. This synthesis is achieved with an enantiomeric excess greater than 98% using a ketoreductase enzyme and nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor in dimethyl sulfoxide (DMSO). []
While the exact mechanism of action of Ranolazine is not fully elucidated, research suggests it primarily acts by modulating intracellular ion currents in cardiac myocytes. [] Specifically, it appears to inhibit the late sodium current, which plays a role in maintaining the electrochemical gradient across cell membranes. [] This inhibition can lead to a reduction in calcium overload, subsequently decreasing myocardial oxygen demand and improving cardiac efficiency during ischemic events.
One study observed that Ranolazine partially prevented the reduction of active, non-phosphorylated pyruvate dehydrogenase (PDH) caused by low-flow ischemia in guinea pig hearts. [] This effect on PDH may contribute to the compound's ability to reduce lactate release and preserve tissue ATP during ischemia. []
Ranolazine exhibits promising applications in scientific research, particularly within the field of cardiology. Studies suggest it might be beneficial in treating conditions like chronic angina pectoris and potentially reducing the risk of Parkinson’s disease. []
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2